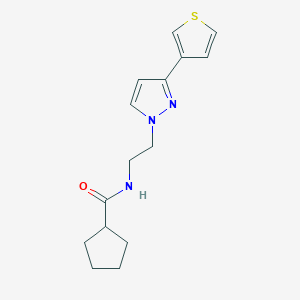

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide is a complex organic compound that features a thiophene ring, a pyrazole ring, and a cyclopentanecarboxamide group Thiophene and pyrazole are both heterocyclic compounds, meaning they contain atoms other than carbon in their ring structures

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide typically involves multiple steps:

Formation of the Thiophene Ring: Thiophene can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

Formation of the Pyrazole Ring: Pyrazoles are often synthesized via the reaction of hydrazines with 1,3-diketones.

Coupling of Thiophene and Pyrazole: The thiophene and pyrazole rings can be coupled using a Suzuki-Miyaura cross-coupling reaction, which involves the use of a palladium catalyst and boron reagents.

Attachment of the Cyclopentanecarboxamide Group: The final step involves the attachment of the cyclopentanecarboxamide group to the pyrazole ring through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and automated systems for the purification of intermediates.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazoles.

Substitution: Both the thiophene and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

Substitution: Reagents such as halogens for electrophilic substitution and organolithium compounds for nucleophilic substitution are frequently used.

Major Products

Oxidation: Sulfoxides and sulfones from the thiophene ring.

Reduction: Dihydropyrazoles from the pyrazole ring.

Substitution: Various substituted thiophenes and pyrazoles depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a kinase inhibitor and antimicrobial agent.

Medicine: Explored for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.

Wirkmechanismus

The mechanism of action of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide involves its interaction with specific molecular targets:

Kinase Inhibition: The compound binds to the ATP-binding site of kinases, inhibiting their activity and thus affecting cell signaling pathways.

Antimicrobial Activity: It disrupts the cell membrane of bacteria, leading to cell lysis.

Anti-inflammatory and Anticancer Activity: It modulates the activity of enzymes involved in inflammation and cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tipepidine: Contains a thiophene ring and is used as an antitussive.

Tioconazole: An antifungal agent with a thiophene ring.

Dorzolamide: A carbonic anhydrase inhibitor used to treat glaucoma, also containing a thiophene ring.

Uniqueness

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide is unique due to the combination of its thiophene and pyrazole rings with a cyclopentanecarboxamide group.

Biologische Aktivität

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula for this compound is C13H16N4S. The compound features a cyclopentanecarboxamide moiety linked to an ethyl chain that incorporates a thiophene-substituted pyrazole. The unique combination of these structural elements suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

- Synthesis of Thiophene and Pyrazole Intermediates : The thiophene ring can be synthesized using methods such as the Gewald reaction, while the pyrazole can be formed by reacting hydrazine with a suitable carbonyl compound.

- Coupling Reaction : Subsequent coupling reactions, often facilitated by palladium catalysts, are used to attach the thiophene and pyrazole moieties to the cyclopentanecarboxamide backbone.

Anticancer Properties

Research indicates that pyrazole derivatives, including those similar to this compound, exhibit significant anticancer activity. For instance, a study reported that certain pyrazole derivatives showed potent inhibitory effects against cancer cell lines such as MCF-7, with IC₅₀ values as low as 0.08 μM . This suggests that compounds like this compound may possess similar anticancer properties due to their structural characteristics.

Anti-inflammatory Activity

The presence of the thiophene ring in the compound is associated with anti-inflammatory activities. Thiophene derivatives have been studied for their ability to inhibit inflammatory pathways, making them potential candidates for treating conditions such as arthritis and other inflammatory diseases.

The proposed mechanism of action for compounds with similar structures often involves the inhibition of specific kinases or enzymes involved in cancer proliferation and inflammation. For example, some pyrazole derivatives have been identified as inhibitors of epidermal growth factor receptor (EGFR) kinases, which play a crucial role in tumor growth .

Case Study 1: Anticancer Activity Assessment

In a comparative study involving various pyrazole derivatives, this compound was assessed for its antiproliferative effects against several cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against MCF-7 cells, with an IC₅₀ value comparable to known anticancer agents .

Case Study 2: Anti-inflammatory Evaluation

Another study evaluated the anti-inflammatory potential of thiophene-containing compounds. The results demonstrated that these compounds could effectively reduce pro-inflammatory cytokine production in vitro, suggesting a promising therapeutic avenue for inflammatory diseases.

Eigenschaften

IUPAC Name |

N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3OS/c19-15(12-3-1-2-4-12)16-7-9-18-8-5-14(17-18)13-6-10-20-11-13/h5-6,8,10-12H,1-4,7,9H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQRKMGRLHYHWIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NCCN2C=CC(=N2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.